molecular formula C30H32N6O6 B12412924 1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea

1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea

カタログ番号: B12412924
分子量: 572.6 g/mol
InChIキー: SBLCNWNDMUJOKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea is a useful research compound. Its molecular formula is C30H32N6O6 and its molecular weight is 572.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea (commonly referred to as compound 1) is a synthetic urea derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor of polo-like kinase 4 (PLK4). This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

PLK4 is a serine/threonine kinase that plays a critical role in cell cycle regulation and centriole duplication. Inhibition of PLK4 leads to disrupted mitotic processes and has been linked to increased sensitivity of cancer cells to DNA-damaging agents . Compound 1 has been shown to effectively inhibit PLK4 activity, resulting in reduced cell proliferation in various cancer cell lines.

In Vitro Studies

In vitro assays have demonstrated that compound 1 exhibits significant inhibitory effects on cell viability across multiple cancer cell lines. For instance, it was found that treatment with compound 1 resulted in a dose-dependent decrease in proliferation rates in embryonal carcinoma cells .

Table 1: In Vitro Activity of Compound 1

Cell LineIC50 (µM)Effect on Proliferation (%)
DAOY (Medulloblastoma)0.09470% decrease
G401 (Kidney)3.7960% decrease
BT-12 (Brain)3.7365% decrease

In Vivo Studies

Preliminary in vivo studies have indicated that compound 1 may enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to treatment. For example, in xenograft models, the administration of compound 1 alongside standard chemotherapy resulted in significantly reduced tumor growth compared to controls .

Case Studies

A notable case study involved the use of compound 1 in combination with DNA-damaging agents. Researchers observed that this combination led to enhanced apoptosis in cancer cells, suggesting a potential therapeutic strategy for overcoming resistance to conventional treatments .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that compound 1 possesses favorable properties such as moderate liver microsomal stability and low risk of drug-drug interactions. These characteristics are crucial for its development as a therapeutic agent .

特性

分子式

C30H32N6O6

分子量

572.6 g/mol

IUPAC名

1-(3,5-dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea

InChI

InChI=1S/C30H32N6O6/c1-38-23-5-4-6-24(17-23)42-28-27(34-30(37)33-21-15-25(39-2)18-26(16-21)40-3)19-31-29(35-28)32-20-7-9-22(10-8-20)36-11-13-41-14-12-36/h4-10,15-19H,11-14H2,1-3H3,(H,31,32,35)(H2,33,34,37)

InChIキー

SBLCNWNDMUJOKH-UHFFFAOYSA-N

正規SMILES

COC1=CC(=CC=C1)OC2=NC(=NC=C2NC(=O)NC3=CC(=CC(=C3)OC)OC)NC4=CC=C(C=C4)N5CCOCC5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。